

Technical Guide: 4-Hydroxybenzophenone-d4 (CAS: 93496-64-1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Hydroxybenzophenone-d4**, a deuterated analog of 4-Hydroxybenzophenone. This document consolidates its chemical and physical properties, outlines its primary application as an internal standard in analytical chemistry, and provides an exemplary experimental protocol for its use.

Core Compound Information

4-Hydroxybenzophenone-d4 is a stable isotope-labeled version of 4-Hydroxybenzophenone, a metabolite of benzophenone.[1] The incorporation of four deuterium atoms on the phenol ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Hydroxybenzophenone-d4** is presented in the table below.



Property	Value
CAS Number	93496-64-1
Molecular Formula	C13H6D4O2
Molecular Weight	202.24 g/mol
IUPAC Name	(4-hydroxyphenyl-2,3,5,6-d4) (phenyl)methanone[2]
Synonyms	4-Hydroxybenzophenone-d4, (4- Hydroxyphenyl)phenyl-methanone-d4, 4- Benzoylphenol-d4[1]
Appearance	Light Grey to Light Brown Solid[1]
Melting Point	130-132°C[1]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)[1]
Purity	>95% (HPLC)
Storage	Refrigerator (2-8°C)[1]

Applications in Research and Drug Development

The primary application of **4-Hydroxybenzophenone-d4** is as an internal standard in analytical and pharmacokinetic studies.[2][3] Its use significantly improves the accuracy and precision of quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of 4-Hydroxybenzophenone in various biological matrices.[2]

The non-deuterated form, 4-Hydroxybenzophenone, is a known metabolite of benzophenone and has been studied for its potential biological activities, including estrogenic effects.[4] It is also used in industrial applications as a photoinitiator.[5]

Experimental Protocols

While specific synthesis protocols for **4-Hydroxybenzophenone-d4** are not readily available in the public domain, methods for the synthesis of the unlabeled compound can be adapted. These typically involve Friedel-Crafts acylation of phenol with benzoyl chloride.



The following is a representative experimental protocol for the use of **4-Hydroxybenzophenone-d4** as an internal standard for the quantification of 4-Hydroxybenzophenone in a biological matrix using LC-MS/MS.

Protocol: Quantification of 4-Hydroxybenzophenone in a Biological Matrix using LC-MS/MS with 4-Hydroxybenzophenone-d4 as an Internal Standard

- 1. Preparation of Standard and Internal Standard Solutions:
- Prepare a stock solution of 4-Hydroxybenzophenone (analyte) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a stock solution of **4-Hydroxybenzophenone-d4** (internal standard, IS) in the same solvent at a concentration of 1 mg/mL.
- From these stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
- Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).
- 2. Sample Preparation (Protein Precipitation):
- To 100 μ L of the biological sample (e.g., plasma, urine), add 10 μ L of the working internal standard solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.



3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- · Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 4-Hydroxybenzophenone: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a suitable product ion.
 - 4-Hydroxybenzophenone-d4: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻, which will be +4 Da compared to the analyte) and a corresponding product ion.
 - Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations Benzophenone Metabolism



The following diagram illustrates the metabolic conversion of benzophenone to 4-hydroxybenzophenone.



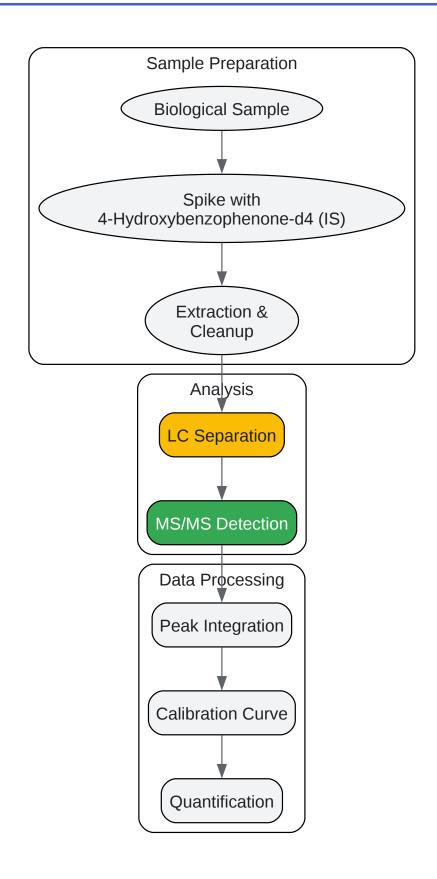
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Caption: Metabolic pathway of benzophenone to 4-hydroxybenzophenone.

Experimental Workflow for Quantification

The diagram below outlines the general workflow for the quantification of an analyte using an internal standard with LC-MS/MS.





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Caption: General workflow for LC-MS/MS quantification.



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